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molecular formula C20H15NO2 B8748105 2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde CAS No. 917882-53-2

2-(2-Methyl-5-phenylpyridine-3-carbonyl)benzaldehyde

Cat. No. B8748105
M. Wt: 301.3 g/mol
InChI Key: XEHANWASZVEXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207186B2

Procedure details

S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate (100 mg, 0.31 mmol), copper (I) thiophene-2-carboxylate (89.6 mg, 0.47 mmol), Pd2 dba3CHCl3 (26 mg, 0.025 mmol), tri-2-furylphosphine (17.3 mg, 0.074 mmol) and 2-formylphenylboronic acid (51.7 mg, 0.34 mmol) were combined in a dry flask. The flask was purged with argon and 3.0 mL of THF were added. Argon was bubbled through the solution for 5 minutes and the solution was stirred and heated to 50° C. After 18 hours, the reaction mixture was diluted with EtOAc, washed with 1N HCl, brine, dried over sodium sulfate, filtered, concentrated and purified by flash chromatography (100-70% hexanes/EtOAc gradient) to afford the title compound. LRMS (APCI) calculated for C20H16NO2 [M+H]+, 302.1; found 302.1.
Name
S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
17.3 mg
Type
reactant
Reaction Step One
Quantity
51.7 mg
Type
reactant
Reaction Step One
Quantity
89.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8](=[O:17])SC2C=CC(C)=CC=2)=[CH:6][C:5]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:4][N:3]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.[CH:40]([C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1B(O)O)=[O:41]>S1C=CC=C1C([O-])=O.[Cu+]>[CH3:1][C:2]1[C:7]([C:8]([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[CH:40]=[O:41])=[O:17])=[CH:6][C:5]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
S-(4-methylphenyl) 2-methyl-5-phenylpyridine-3-carbothioate
Quantity
100 mg
Type
reactant
Smiles
CC1=NC=C(C=C1C(SC1=CC=C(C=C1)C)=O)C1=CC=CC=C1
Name
Quantity
17.3 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
51.7 mg
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
89.6 mg
Type
catalyst
Smiles
S1C(=CC=C1)C(=O)[O-].[Cu+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with argon and 3.0 mL of THF
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the solution for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with 1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (100-70% hexanes/EtOAc gradient)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC=C(C=C1C(=O)C1=C(C=O)C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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